6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, which contributes to its unique chemical properties and potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine can be achieved through various methods. One notable approach involves a nitro-Mannich reaction, which leads to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents a significant advancement as it provides a shorter and more efficient route to this pharmacologically relevant heterobicyclic system.
Another method involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate . This process includes several steps such as transannular reactions and detosylation, which are crucial for forming the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of fully reduced derivatives of the compound.
Substitution: Substitution reactions, particularly involving the nitrogen atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown promise in biological studies, particularly in understanding enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the 5-HT2C receptor, which plays a role in regulating mood and appetite . Additionally, it has been studied for its inhibitory activity against enzymes such as ubiquitin-specific peptidase 30 (USP30) and the renal outer medullary potassium channel (ROMK) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar core structure but lacks the methyl group at the 6-position.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and additional substituents.
Uniqueness
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position can influence its interaction with biological targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
5762-99-2 |
---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-8-3-2-4-9-7-10-5-6-11(8)9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
SVOHVSIDMNJXPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2N1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.